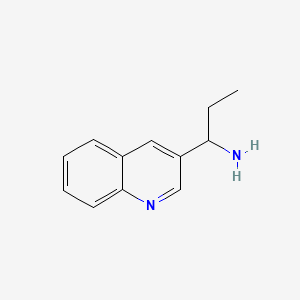

1-(Quinolin-3-yl)propan-1-amine

Description

Properties

Molecular Formula |

C12H14N2 |

|---|---|

Molecular Weight |

186.25 g/mol |

IUPAC Name |

1-quinolin-3-ylpropan-1-amine |

InChI |

InChI=1S/C12H14N2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2,13H2,1H3 |

InChI Key |

GRIFFXCNLBSQLF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=CC2=CC=CC=C2N=C1)N |

Origin of Product |

United States |

Preparation Methods

Classical Friedländer Synthesis Approach

Method Overview:

The Friedländer synthesis remains a cornerstone in quinoline chemistry, involving the condensation of 2-aminobenzaldehyde derivatives with carbonyl compounds under basic or acidic conditions. For synthesizing 1-(Quinolin-3-yl)propan-1-amine , a modified Friedländer approach can be employed, where the key step involves constructing the quinoline core followed by functionalization at the 3-position.

- 2-Aminobenzaldehyde derivative + propan-1-one (acetone) or related ketones → quinoline core with amino group at position 2.

- Subsequent reduction or functionalization at the 3-position yields the target amine.

- Acidic or basic catalysis

- Elevated temperatures (80–120°C)

- Solvent: ethanol, acetic acid, or solvent-free conditions

Research Findings:

A recent study demonstrated the synthesis of quinoline derivatives via Friedländer reaction using polyphosphoric acid (PPA) as a catalyst, which enhances yield and reaction efficiency under solvent-free conditions (see). This method is adaptable for introducing amino groups at specific positions through subsequent reduction steps.

Solvent-Free Friedländer Quinoline Synthesis with PPA Catalyst

- Reactants: 2-Aminobenzaldehyde derivative and suitable ketone (e.g., propan-2-one)

- Catalyst: Polyphosphoric acid (PPA)

- Conditions: Heating at 90°C without solvent for 1 hour

- Procedure:

- Mix reactants with PPA

- Heat under reflux at 90°C

- Monitor reaction completion via TLC

- Quench with saturated sodium carbonate solution

- Extract, wash, and recrystallize

| Parameter | Details |

|---|---|

| Reactants | 2-Aminobenzaldehyde + Propan-2-one |

| Catalyst | Polyphosphoric acid (PPA) |

| Temperature | 90°C |

| Reaction Time | 1 hour |

| Yield | Approximately 82% (as per recent findings) |

| Purification | Recrystallization from dichloromethane |

Research Findings:

This method offers a high-yield, environmentally friendly route, eliminating solvents and reducing reaction time. The use of PPA facilitates cyclization and enhances selectivity toward the quinoline core, which can be further functionalized to introduce the amino group at the 1-position of the propyl chain attached at the 3-position of the quinoline ring.

Multi-Step Synthesis via Functional Group Transformations

- Step 1: Synthesis of quinoline core via Friedländer or Pfitzinger methods.

- Step 2: Introduction of the amino group at the 1-position of the propyl chain through nucleophilic substitution or reductive amination.

- Starting from 3-chloroquinoline derivatives

- Nucleophilic substitution with ammonia or primary amines to introduce the propan-1-amine moiety

- Final purification via chromatography or recrystallization

- Use of ammonia or primary amines in polar solvents

- Elevated temperatures (100–150°C)

- Catalysts such as Pd/C or Raney nickel for hydrogenation steps

Catalytic and Green Chemistry Approaches

Recent advancements focus on sustainable methods:

- Microwave-assisted synthesis: Accelerates cyclization and functionalization steps.

- Solid acid catalysts: Such as zeolites or heteropoly acids, for greener processes.

- Solvent-free conditions: As demonstrated in, reducing environmental impact and improving yields.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Friedländer synthesis | Condensation of 2-aminobenzaldehyde with ketones | Well-established, versatile, high yields | Requires careful control of reaction conditions |

| Solvent-free PPA catalysis | Heating reactants with PPA without solvents | Environmentally friendly, high yield, rapid | Limited substrate scope |

| Multi-step functionalization | Sequential synthesis and substitution | Precise control over functional groups | Longer process, requires purification steps |

| Green chemistry approaches | Microwave, solid acids, solvent-free techniques | Sustainable, scalable | Equipment dependence |

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(Quinolin-3-yl)propan-1-amine has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-3-yl)propan-1-amine involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, they can interfere with the heme detoxification pathway in malaria parasites, leading to their death .

Comparison with Similar Compounds

Substitution Position on Quinoline

- 3-(Quinolin-7-yl)prop-2-en-1-amine (CAS 1899159-16-0): This compound differs in the quinoline substitution position (7-yl vs. 3-yl) and features a propenylamine group. Its molecular weight (184.2 g/mol) is slightly lower due to the unsaturated bond .

- 3-(Quinolin-8-yloxy)propan-1-amine (CAS 198782-79-5): An oxygen atom links the propylamine to the quinoline-8-yl group. Molecular weight: 202.25 g/mol .

Heterocyclic Core Modifications

- 1-(2-Phenyl-1H-indol-3-yl)propan-2-amine: Replaces quinoline with an indole ring, which is prevalent in neurotransmitter analogs. The indole’s hydrogen-bonding capability may enhance CNS activity but reduce aromatic stacking .

- (1R)-1-(1,3-thiazol-5-yl)propan-1-amine: Substitutes quinoline with a thiazole ring, introducing sulfur-based electronegativity. This modification could enhance metabolic stability but alter target specificity. Molecular weight: 142.22 g/mol .

Aromatic Substituent Variations

Physicochemical Comparison

Biological Activity

1-(Quinolin-3-yl)propan-1-amine, also known as 3-(quinolin-3-yl)propan-1-amine, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂. The compound features a propan-1-amine backbone with a quinoline moiety at the 3-position, which is crucial for its biological activity. The structural characteristics influence its interaction with various biological targets.

This compound has been identified as a potential inhibitor of the B-cell lymphoma 6 protein (BCL6), which is implicated in the proliferation of certain cancers. BCL6 acts as a transcriptional repressor and is overexpressed in various malignancies, making it a critical target for therapeutic intervention. By inhibiting BCL6, this compound may disrupt cancer cell proliferation and survival pathways.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. These methods often focus on optimizing yield and purity while minimizing side reactions. The synthesis typically involves:

- Formation of the Quinoline Ring : Utilizing precursors that allow for the construction of the quinoline structure.

- Amine Coupling : Reacting the quinoline derivative with propan-1-amine to form the target compound.

- Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines associated with BCL6 overexpression. For instance, one study reported an IC50 value indicating effective inhibition at low concentrations, suggesting strong potential for therapeutic use.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

| Compound Name | Structure/Description | Unique Features |

|---|---|---|

| 2-(Quinolin-2-yl)ethanamine | Ethylamine derivative of quinoline | Exhibits different pharmacological profiles |

| 4-(Quinolin-4-yl)butanamine | Butanamine derivative | Potentially more lipophilic, affecting bioavailability |

| 3-(Pyridin-2-yl)propan-1-amine | Similar propanamine structure with pyridine | May target different biological pathways |

This table highlights how modifications to the quinoline structure can significantly influence biological activity and pharmacokinetics.

Pharmacological Profile

In addition to its anticancer properties, there is emerging evidence that this compound may possess other pharmacological activities:

- Cholinesterase Inhibition : Some studies suggest potential inhibitory effects on cholinesterases, which could be relevant for neurodegenerative conditions .

- Antimicrobial Activity : Although not primarily studied for this purpose, related quinoline compounds have shown broad-spectrum antimicrobial properties .

Q & A

Q. What are the most reliable synthetic routes for 1-(Quinolin-3-yl)propan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling quinoline derivatives with propan-1-amine precursors. A validated method includes reacting quinolin-3-amine with brominated alkyl chains (e.g., 5-bromopentanoyl chloride) under basic conditions (K₂CO₃ in acetone) to form intermediates, followed by displacement with aryl piperazines or other nucleophiles . Key parameters to optimize include temperature (reflux conditions), solvent polarity, and stoichiometric ratios. Analytical techniques like HPLC and ¹H/¹³C NMR should monitor reaction progress and purity .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Use a combination of:

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : ¹H/¹³C NMR to confirm amine and quinoline moieties; IR for functional group validation.

- Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) for absolute stereochemical determination .

- Mass spectrometry : High-resolution MS to verify molecular weight .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

this compound is investigated for its interaction with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes like monoamine oxidases. Its quinoline scaffold enables binding to hydrophobic pockets in proteins, making it a candidate for CNS drug development . Preliminary studies suggest potential in mood disorder research .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Basis sets like 6-31G* are suitable for optimizing geometry and calculating thermochemical properties (e.g., bond dissociation energies). Pair with molecular docking to predict receptor binding affinities .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural characterization?

- Multi-technique validation : Cross-reference NMR shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method).

- Dynamic NMR : Resolve conformational flexibility in solution.

- Twinned data refinement : Use SHELXL’s TWIN command for challenging crystallographic datasets .

- Paramagnetic quenching : Add shift reagents to clarify ambiguous proton environments .

Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomers be selectively synthesized?

The (R)- and (S)-enantiomers may exhibit divergent receptor binding due to chiral recognition in biological systems. Asymmetric synthesis methods include:

- Chiral auxiliaries : Use tert-butanesulfinamide for stereoselective amination.

- Enzymatic resolution : Lipases or acylases to kinetically separate enantiomers.

- Chiral HPLC : Prep-scale chromatography with amylose-based columns for purification .

Q. What in silico tools are effective for predicting ADMET properties of this compound?

- SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions.

- ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀).

- Molecular dynamics simulations : Assess metabolic stability via cytochrome P450 binding simulations .

Methodological Troubleshooting

Q. How to address low yields in the alkylation step during synthesis?

- Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.

- Catalysis : Add KI or phase-transfer catalysts (e.g., TBAB) for SN2 reactions.

- Temperature control : Gradual heating to avoid side reactions (e.g., elimination) .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

- Radioligand binding assays : Quantify affinity for serotonin/dopamine receptors.

- Knockout models : Use CRISPR-edited cell lines to identify target pathways.

- Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

- Core modifications : Introduce substituents at quinoline C-2/C-8 or vary the amine chain length.

- Bioisosteric replacement : Replace the quinoline with isoquinoline or indole scaffolds.

- Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction motifs .

Data Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental binding assays?

Q. What statistical methods are robust for analyzing dose-response data in preclinical studies?

- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.

- ANOVA with post hoc tests : Compare efficacy across derivatives.

- Principal component analysis (PCA) : Identify multivariate correlations in SAR datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.